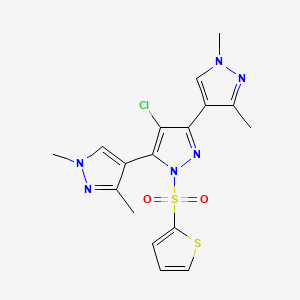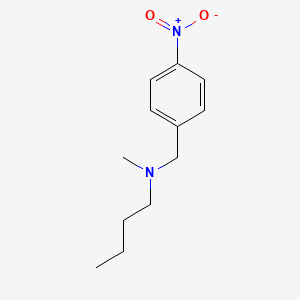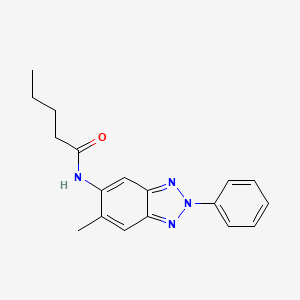![molecular formula C17H23N5O2 B4617664 N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported, indicating methods that could potentially be adapted for N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. For instance, the design, synthesis, and characterization of novel acetamide derivatives have been explored for their anticancer properties, utilizing linear synthesis techniques and characterized by various spectroscopic methods (Vinayak et al., 2014). Similar synthetic approaches could be employed for N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, focusing on the modification of the acetamide group and the incorporation of the tetrazole and methoxyphenyl functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and molecular modeling. For example, the crystallization and molecular modeling of an oxidation product of a related compound provided insights into its structure, highlighting the importance of crystallographic studies in understanding the molecular geometry and interactions (Baranova et al., 2012). Such studies are crucial for N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide to determine its structural characteristics and potential for hydrogen bonding and other molecular interactions.
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives, including reactions with various reagents and the formation of novel compounds, has been documented. For instance, reactions leading to the synthesis of heterocyclic compounds derived from similar acetamide precursors have been explored, indicating the versatility of acetamide derivatives in chemical synthesis (Shams et al., 2010). These studies provide a foundation for understanding the chemical behavior of N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide and its potential for undergoing various chemical transformations.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their characterization and application. While specific studies on N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide are not available, research on related compounds provides a basis for predicting its physical behavior. For example, the crystal and molecular structures of related compounds have been analyzed to understand their supramolecular architectures and non-covalent interactions, which are crucial for determining physical properties (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are pivotal for their application in organic synthesis and potential pharmaceutical use. Investigations into the synthesis, characterization, and biological screening of acetamide derivatives provide insights into their reactivity and interactions with biological molecules, laying the groundwork for understanding the chemical behavior of N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide (Rehman et al., 2013).
Aplicaciones Científicas De Investigación
Different Spatial Orientations of Amide Derivatives on Anion Coordination
Amide derivatives exhibit unique spatial orientations that significantly influence anion coordination. The study by Kalita and Baruah (2010) investigates the structural characteristics of amide derivatives, revealing how different configurations can lead to varied coordination geometries, such as concave or S-shaped geometries. These findings are crucial for designing molecules with specific interaction capabilities in coordination chemistry and material science (Kalita & Baruah, 2010).
Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways these compounds undergo, involving complex activation leading to potential carcinogenic products. This study is pivotal in understanding human exposure risks and designing safer chemical compounds (Coleman et al., 2000).
Structural Aspects and Properties of Salt and Inclusion Compounds
The research on the structural aspects of amide-containing isoquinoline derivatives by Karmakar et al. (2007) provides insights into how these compounds interact with mineral acids to form gels or crystalline solids. Understanding these interactions is essential for applications in material science, drug delivery systems, and the development of novel therapeutic agents (Karmakar et al., 2007).
Synthesis and Evaluation of Corrosion Inhibitors
Yıldırım and Çetin (2008) synthesized and evaluated new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Their work demonstrates the potential of these compounds in protecting materials from corrosion, highlighting the importance of chemical synthesis in industrial applications (Yıldırım & Çetin, 2008).
Design and Synthesis of Novel Antimicrobial Compounds
The design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems by Shams et al. (2011) highlight the application of N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide derivatives in creating effective antimicrobial agents for textile finishing and dyeing processes. This research is critical for developing new materials with built-in resistance to microbial growth (Shams et al., 2011).
Propiedades
IUPAC Name |
N-cycloheptyl-2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-11-7-6-10-14(15)17-19-21-22(20-17)12-16(23)18-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYCKRQITZXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)